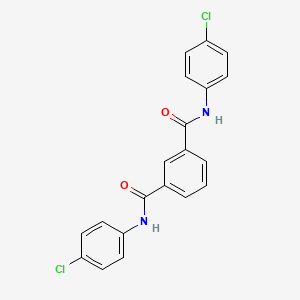

N,N'-bis(4-chlorophenyl)isophthalamide

Description

Contextualization within Amide Chemistry and Supramolecular Frameworks

The isophthalamide (B1672271) unit is a well-established motif in supramolecular chemistry, prized for its defined geometry and capacity for hydrogen bonding. rsc.org The two amide (N-H) groups act as hydrogen bond donors, while the carbonyl (C=O) groups serve as hydrogen bond acceptors. scispace.com This arrangement allows N,N'-bis(4-chlorophenyl)isophthalamide to engage in specific and directional intermolecular interactions, primarily through N-H···O hydrogen bonds, which are fundamental to the self-assembly of molecules into larger, ordered structures. scispace.comnih.gov

The structure of this compound provides a pre-organized platform where the two N-H groups are positioned at a 120° angle relative to each other by the central benzene (B151609) ring. This specific orientation is crucial for creating a convergent binding pocket suitable for recognizing and binding guest molecules, particularly anions. rsc.org The addition of electron-withdrawing chloro-substituents on the peripheral phenyl rings enhances the acidity of the amide N-H protons, thereby strengthening their hydrogen-bonding capability and increasing the efficiency of anion binding. scispace.comtci-thaijo.org In the solid state, these hydrogen-bonding interactions dictate the crystal packing, often leading to the formation of extended one-dimensional tapes or two-dimensional sheets. scispace.com This predictable self-assembly behavior is a cornerstone of crystal engineering and the rational design of new materials.

Significance in Contemporary Chemical Science

The primary significance of this compound and its derivatives lies in their application as anion receptors. rsc.orgnih.gov Anion recognition is a critical area of supramolecular chemistry due to the vital roles anions play in biological and environmental systems. nih.gov The pre-organized binding cleft of the isophthalamide core, enhanced by the electronic effects of the chlorophenyl groups, makes it an effective and selective receptor for various anions, especially halides like bromide. tci-thaijo.org

Research has demonstrated that isophthalamides substituted with electron-withdrawing groups are among the most active in this class of compounds for anion binding and even for facilitating the transport of anions across lipid membranes. scispace.com This has implications for the development of synthetic transporters that could mimic natural biological channel proteins. Furthermore, the ability of these molecules to self-assemble into ordered structures makes them candidates for the development of organogels and other soft materials with potential applications in materials science. The study of these simple yet highly functional molecules provides fundamental insights into the forces that govern molecular recognition and self-assembly, which are key principles in the design of more complex functional materials and molecular devices. nih.govrsc.org

Research Objectives and Scope

Current research on this compound and related compounds is typically focused on several key objectives:

Synthesis and Structural Characterization: A primary goal is the straightforward synthesis of the compound and its analogues. scispace.comtci-thaijo.org This is often followed by detailed structural characterization, most importantly through single-crystal X-ray diffraction, to understand its solid-state conformation and intermolecular interactions. scispace.com

Anion Binding Studies: A major area of investigation involves quantifying the anion binding abilities of the molecule. rsc.orgtci-thaijo.org Researchers use techniques like Nuclear Magnetic Resonance (NMR) titration to determine the strength and selectivity of binding for different anions in various solvents. tci-thaijo.org

Development of Supramolecular Assemblies: Researchers aim to control the self-assembly of these molecules to create specific supramolecular architectures, such as helices, molecular boxes, or extended networks. rsc.org The objective is to understand how molecular-level information translates into macroscopic material properties.

Exploring Functional Applications: The scope extends to harnessing the anion-binding and self-assembly properties for practical applications. This includes the design of chemosensors for detecting specific anions and the development of transmembrane anion transporters. scispace.com Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to model the interactions and predict the properties of these systems, providing deeper insight into their function. tci-thaijo.orgnih.gov

Compound Data

Below are tables detailing the properties of this compound and the crystallographic data from a published study.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N,N'-bis(4-chlorophenyl)benzene-1,3-dicarboxamide | N/A |

| Molecular Formula | C₂₀H₁₄Cl₂N₂O₂ | sigmaaldrich.com |

| CAS Number | 181872-35-5 | sigmaaldrich.com |

| Molecular Weight | 397.25 g/mol | N/A |

| Hydrogen Bond Donors | 2 | scispace.com |

| Hydrogen Bond Acceptors | 2 | scispace.com |

Table 2: Single-Crystal X-ray Diffraction Data for this compound (L3) Data obtained from slow evaporation of a solution in n-butanol. scispace.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.392(2) |

| b (Å) | 7.9180(16) |

| c (Å) | 30.474(6) |

| β (˚) | 97.78(3) |

| Volume (ų) | 2484.4(9) |

| Z | 4 |

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N-bis(4-chlorophenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQNBXPSTGVBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N,n Bis 4 Chlorophenyl Isophthalamide

Purification Techniques and Yield Optimization in Isophthalamide (B1672271) Synthesis

The crude N,N'-bis(4-chlorophenyl)isophthalamide product obtained from the reaction mixture typically requires purification to remove unreacted starting materials, byproducts (such as the hydrochloride salt of the base), and any side products.

Standard purification involves filtering the solid product from the reaction mixture and washing it with water to remove water-soluble impurities. Further washing with a suitable organic solvent can remove nonpolar impurities. For higher purity, recrystallization is the most common technique. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com Common recrystallization solvents for this class of compounds include dimethylformamide (DMF), dimethylacetamide (DMAc), or ethanol. google.comvt.edu

Yield optimization is dependent on several factors:

Stoichiometry: Using a precise molar ratio of reactants is crucial. A slight excess of the amine can sometimes be used to ensure the complete consumption of the more expensive acyl chloride.

Temperature Control: Maintaining a low temperature during the addition of the acyl chloride can minimize side reactions.

Purity of Reagents: The use of pure starting materials and dry solvents is essential to prevent unwanted side reactions and hydrolysis of the acyl chloride.

Efficient Product Isolation: Minimizing product loss during filtration, washing, and recrystallization steps is key to maximizing the final yield.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of N,N'-bis(4-chlorophenyl)isophthalamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment and connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's C₂ symmetry, the two 4-chlorophenyl groups are chemically equivalent, simplifying the spectrum.

The key proton signals would include:

Amide Protons (N-H): A singlet appearing significantly downfield (typically δ 9.5-10.5 ppm), a result of deshielding from the adjacent carbonyl group and participation in hydrogen bonding. Its chemical shift can be sensitive to solvent, concentration, and temperature.

Isophthaloyl Ring Protons: The central benzene (B151609) ring would show two or three distinct signals. The proton at the 2-position (between the two amide substituents) would likely appear as a triplet, while the other protons would present as doublets or multiplets in the aromatic region (δ 7.5-8.5 ppm).

4-Chlorophenyl Ring Protons: The protons on the two equivalent 4-chlorophenyl rings would appear as a classic AA'BB' system, which often simplifies to two doublets in the aromatic region (δ 7.3-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

Dynamic NMR studies, particularly those involving variable temperature, can provide information on conformational dynamics, such as restricted rotation around the amide (C-N) bonds. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Specific experimental data is not publicly available. Values are predicted based on general principles and data from similar compounds.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Amide (N-H) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Isophthaloyl) | 7.5 - 8.5 | Multiplet (m) |

| Aromatic (4-chlorophenyl) | 7.3 - 7.8 | Doublet (d) |

The ¹³C NMR spectrum provides a detailed map of the carbon framework. Based on the molecule's symmetry, a specific number of unique carbon signals is expected.

Key signals would include:

Carbonyl Carbons (C=O): These would be found in the downfield region of the spectrum, typically around δ 165-170 ppm.

Aromatic Carbons: Signals for the various aromatic carbons would appear between δ 120-140 ppm. This includes the carbon attached to the chlorine (C-Cl), the carbons bonded to nitrogen (C-N), the quaternary carbons of the central ring, and the various C-H carbons. Standard chemical shift tables for substituted benzenes can be used for tentative assignments. msu.edu

Table 2: Predicted ¹³C NMR Signals for this compound (Note: Specific experimental data is not publicly available. Values are predicted based on molecular structure and symmetry.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-N, C-Cl, Quaternary) | 130 - 145 |

| Aromatic (C-H) | 120 - 130 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, between adjacent protons on the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the C-H signals in both spectra.

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes. researchgate.net In molecules with amide bonds, rotation around the C–N bond can be slow on the NMR timescale, leading to the observation of distinct conformers (rotamers) at low temperatures. evitachem.com As the temperature is increased, the rate of rotation increases, causing the signals for the different conformers to broaden, coalesce, and finally sharpen into a single averaged signal. evitachem.com Analysis of this phenomenon would allow for the calculation of the rotational energy barrier.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

The IR spectrum would be dominated by several key absorption bands:

N-H Stretch: A sharp band around 3300 cm⁻¹. Its position can indicate the extent of hydrogen bonding; stronger bonds shift the peak to lower wavenumbers.

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption between 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

N-H Bend (Amide II band): A strong band near 1550 cm⁻¹, resulting from a coupling of the N-H bending and C-N stretching modes.

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A strong band in the far-infrared region, typically around 1090 cm⁻¹ for chlorobenzene (B131634) derivatives.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman signals, whereas the highly polar C=O group gives a weaker signal than in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are typical ranges for the specified functional groups.)

| Functional Group | Vibration Type | Typical IR/Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3250 - 3350 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Amide) | Stretch | 1650 - 1680 |

| N-H | Bend | 1530 - 1570 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 1085 - 1095 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula is C₂₀H₁₄Cl₂N₂O₂, giving a monoisotopic mass of approximately 396.04 g/mol .

The mass spectrum would be expected to show a characteristic molecular ion peak cluster ([M]⁺˙). Due to the presence of two chlorine atoms, this cluster would exhibit a distinctive pattern because of the natural isotopic abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in three main peaks for the molecular ion:

[M]⁺˙: Containing two ³⁵Cl atoms.

[M+2]⁺˙: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺˙: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1.

Electron ionization (EI) would likely induce fragmentation. The most probable fragmentation pathways would involve the cleavage of the amide bonds, which are typically the weakest points in the structure. Expected fragment ions would include those corresponding to the isophthaloyl moiety and the 4-chlorophenylaminyl radical or 4-chloroaniline.

Single Crystal X-Ray Diffraction for Solid-State Structural Analysis

Single crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

While a crystal structure for this compound is not publicly available, the structure of a closely related isomer, N,N′-Bis(2,5-dichlorophenyl)isophthalamide , has been reported and provides valuable insight into the likely structural features. nih.gov In this isomer, the two amide groups are twisted away from the central benzene ring, and the molecule participates in intermolecular N—H···O hydrogen bonding, which stabilizes the crystal packing. nih.gov It is highly probable that this compound would adopt a similar, non-planar conformation with extensive hydrogen bonding in the solid state.

Table 4: Crystal Data for the Related Isomer N,N′-Bis(2,5-dichlorophenyl)isophthalamide nih.gov (Note: This data is for a related isomer and is presented for illustrative purposes only.)

| Parameter | Value |

| Chemical Formula | C₂₀H₁₂Cl₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3661 (11) |

| b (Å) | 10.0239 (9) |

| c (Å) | 8.9470 (7) |

| β (°) | 109.988 (1) |

| Volume (ų) | 957.95 (15) |

| Z | 2 |

| Key Feature | Intermolecular N—H···O hydrogen bonding |

Crystal Packing and Lattice Dynamics

The crystal packing of this compound is characterized by a layered arrangement. The elongated shape of the molecules facilitates the formation of distinct layers within the crystal lattice. researchgate.net A notable feature of the packing is the creation of halogen-rich environments, where layers of chlorine atoms form in planes perpendicular to the long unit cell axis. researchgate.net This segregation of atoms into specific domains is a consequence of the interplay between various intermolecular forces dictating the crystal assembly. researchgate.net

In many isophthalamide (B1672271) derivatives, the packing is stabilized by networks of hydrogen bonds that create robust sheet-like structures. For instance, in related compounds, these sheets can interlock to build a full three-dimensional structure, often assisted by weaker C-H···O interactions. dcu.ie While specific lattice dynamics data for this compound is not detailed in the provided research, the layered structure and the mix of strong and weak intermolecular forces suggest a complex vibrational landscape. For comparison, the crystallographic data for a related compound, N,N′-Bis(2,5-dichlorophenyl)isophthalamide, is presented below, illustrating a typical monoclinic system for this class of compounds.

| Parameter | Value (for N,N′-Bis(2,5-dichlorophenyl)isophthalamide) |

|---|---|

| Chemical Formula | C₂₀H₁₂Cl₄N₂O₂ nih.gov |

| Molecular Weight | 454.12 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | Not specified in snippet, but related compounds often appear in P2₁/c or C2/c researchgate.netnih.gov |

| a (Å) | 11.3661 (11) nih.gov |

| b (Å) | 10.0239 (9) nih.gov |

| c (Å) | 8.9470 (7) nih.gov |

| β (°) | 109.988 (1) nih.gov |

| Volume (ų) | 957.95 (15) nih.gov |

| Z | 2 nih.gov |

Conformational Analysis in Crystalline State

A remarkable feature of this compound in the crystalline state is the presence of conformational polymorphism within a single crystal. The asymmetric unit of the crystal structure contains three distinct molecules (A, B, and C). researchgate.net These molecules adopt different conformations regarding the orientation of the two amide groups relative to the central isophthaloyl ring, described as 'syn' or 'anti'.

The analysis reveals that the isophthalamide molecules exist in two different conformational states within the crystal:

anti/anti conformation : Both N-H bonds point away from the same side of the central ring's plane.

syn/anti conformation : One N-H bond points toward one side of the ring's plane, and the other points away.

In the crystal structure of this compound, these conformations are present in a 2:1 ratio. researchgate.net Two of the molecules in the asymmetric unit adopt an anti/anti- conformation, while the third adopts a syn/anti conformation. researchgate.net This contrasts with other isophthalamides which may exclusively exhibit either syn/anti or anti/anti- conformations. researchgate.net For example, N,N′-Bis(2,5-dichlorophenyl)isophthalamide shows a consistent anti orientation for its two C=O groups. nih.gov

| Molecule in Asymmetric Unit | Observed Conformation |

|---|---|

| Molecule A | syn/anti |

| Molecule B | anti/anti |

| Molecule C | anti/anti |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The supramolecular architecture of this compound is defined by a hierarchy of intermolecular interactions, which are crucial for understanding structure-property relationships in molecular crystals. rsc.org These non-covalent forces include hydrogen bonds, halogen bonds, and π-π stacking. researchgate.netrsc.org

Hydrogen Bonding: The primary and most directional interactions in isophthalamides are typically the N−H···O=C hydrogen bonds between the amide groups. researchgate.net These interactions link molecules into chains or sheets, forming the fundamental backbone of the crystal structure. dcu.ie In some related structures, these amide-amide interactions are the dominant motif, while in others, competition with other acceptor groups can lead to different arrangements, such as N-H···N interactions if a pyridine (B92270) ring is present. dcu.ieacs.org

π-π Stacking and Weak Interactions: Aromatic stacking interactions also contribute to the stabilization of the crystal structure. researchgate.net These can occur between the central isophthaloyl ring and the peripheral 4-chlorophenyl rings of adjacent molecules. The specific geometry of these π-π interactions depends on the relative orientation of the aromatic rings, which is dictated by the molecular conformation. acs.org Additionally, weaker C−H···π and C−H···O hydrogen bonds provide further stability, linking the primary structural motifs into a cohesive three-dimensional network. researchgate.netdcu.ie The interplay between stronger, directional forces like hydrogen and halogen bonds and weaker, dispersive forces like π-stacking ultimately determines the final crystal architecture. mdpi.comnih.gov

Computational and Theoretical Investigations of N,n Bis 4 Chlorophenyl Isophthalamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for calculating various molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.netresearchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, are chosen for their favorable balance between computational cost and accuracy in accounting for electron correlation effects. nih.govnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational process aimed at finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For N,N'-bis(4-chlorophenyl)isophthalamide, this process involves calculating the molecular structure by minimizing energy with respect to all geometrical parameters without imposing symmetry constraints. nih.gov Such calculations are typically performed using DFT methods, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p), to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

X-ray diffraction studies of this compound have revealed that in the solid state, the molecule adopts an anti-anti conformation, where the two carbonyl groups point in the same direction as the C-H fragment of the central isophthaloyl ring. researchgate.net The molecule exhibits a non-coplanar, "three-step-staircase" structure. This arrangement, driven by crystal packing forces, maximizes intermolecular interactions. researchgate.net

Theoretical calculations via DFT would provide the optimized geometric parameters for the molecule in the gaseous phase, which can then be compared with experimental X-ray diffraction data to understand the effects of the crystal environment.

Interactive Table: Illustrative Optimized Geometrical Parameters

The following table presents typical bond lengths and angles that would be determined through a DFT/B3LYP calculation for a molecule similar in structure to this compound. Specific calculated values for the title compound require a dedicated computational study.

| Parameter | Bond Type | Typical Calculated Value (Å or °) |

| Bond Lengths | C=O (Amide) | ~1.25 Å |

| C-N (Amide) | ~1.36 Å | |

| N-H (Amide) | ~1.01 Å | |

| C-Cl (Aromatic) | ~1.75 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | O=C-N (Amide) | ~122° |

| C-N-H (Amide) | ~119° | |

| C-C-Cl (Aromatic) | ~119° - 121° |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net These calculations help in the assignment of vibrational modes to specific functional groups and motions within the molecule. scispace.com The theoretical spectra are derived from the second derivatives of the energy with respect to atomic displacements. sciforum.net

For this compound, DFT calculations would yield a set of harmonic vibrational frequencies. It is standard practice to apply a scaling factor to these calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental FT-IR and FT-Raman spectra. nih.gov Key vibrational modes for this molecule would include N-H stretching, C=O stretching of the amide groups, C-Cl stretching, and various bending and stretching modes of the aromatic rings. researchgate.net

Interactive Table: Illustrative Vibrational Frequencies and Assignments

This table provides representative calculated and experimental vibrational frequencies for key functional groups found in this compound. The data is illustrative of a typical spectroscopic correlation.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Typical Range) |

| N-H Stretch | Amide N-H | ~3300 - 3400 | ~3250 - 3350 |

| C-H Stretch | Aromatic C-H | ~3050 - 3100 | ~3030 - 3080 |

| C=O Stretch | Amide I | ~1650 - 1680 | ~1640 - 1670 |

| N-H Bend | Amide II | ~1530 - 1560 | ~1520 - 1550 |

| C=C Stretch | Aromatic Ring | ~1480 - 1600 | ~1475 - 1600 |

| C-Cl Stretch | Aryl Halide | ~1080 - 1100 | ~1075 - 1095 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic properties and chemical reactivity of a molecule. nih.govmdpi.com The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. nih.govirjweb.com The LUMO acts as an electron acceptor, and its energy is associated with the electron affinity and electrophilicity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals and predict the most likely sites for electrophilic and nucleophilic attack.

Interactive Table: Illustrative Frontier Molecular Orbital Properties

This table shows typical values for FMO analysis derived from DFT calculations for aromatic amides. These values help in understanding the electronic behavior and reactivity of this compound.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

Conformational Landscape and Potential Energy Surface (PES) Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com A Potential Energy Surface (PES) scan is a computational technique used to explore this landscape. q-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the remaining degrees of freedom at each step. q-chem.comuni-muenchen.de The resulting plot of energy versus the varied parameter reveals the locations of energy minima (stable conformers) and the energy barriers between them. scispace.com

For this compound, a key conformational feature is the rotation around the C-N amide bonds. The molecule can exist in different conformations, such as syn/anti and anti/anti, as observed in related isophthalamides. nih.gov While the solid-state structure is found to be anti-anti researchgate.net, a PES scan could identify other stable low-energy conformers that may exist in the gas phase or in solution, and determine the rotational energy barriers that separate them. scispace.com

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal. scirp.org The surface is colored based on a normalized contact distance (dnorm), which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm map indicate close contacts (shorter than van der Waals radii), which are often associated with hydrogen bonds and other strong interactions. scirp.org

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, summarizing all intermolecular contacts. nih.gov This plot graphs the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). nih.gov By decomposing this plot, the percentage contribution of different types of interactions (e.g., H···H, C···H, O···H, H···Cl) to the total surface area can be quantified. researchgate.netnih.gov This analysis provides a detailed quantitative picture of the crystal packing forces.

Interactive Table: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

The following table provides a representative breakdown of intermolecular contacts for a chlorophenyl-containing organic molecule, as would be determined by Hirshfeld analysis. This illustrates the relative importance of different interactions in the crystal packing.

| Contact Type | Description | Typical Contribution (%) |

| H···H | Hydrogen-Hydrogen contacts | 30 - 50% |

| H···C / C···H | Contacts between Hydrogen and Carbon (C-H···π) | 15 - 25% |

| H···O / O···H | Hydrogen bonds involving Oxygen | 10 - 20% |

| H···Cl / Cl···H | Contacts involving Chlorine atoms | 10 - 15% |

| C···C | Pi-pi stacking interactions | 3 - 7% |

| C···Cl / Cl···C | Carbon-Chlorine contacts | 2 - 5% |

| Cl···Cl | Halogen-Halogen interactions | < 2% |

Quantum Chemical Topology (QCT) and Bader's Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QCTAIM), developed by Richard Bader, provides a rigorous framework for defining atomic properties and chemical bonds based on the topology of the electron density (ρ), a quantum mechanical observable. researchgate.netpitt.edu This approach allows a molecule to be partitioned into distinct atomic basins, enabling the calculation of atomic properties like charges and energies.

A key aspect of AIM theory is the analysis of critical points (CPs) in the electron density, where the gradient of the density is zero. These CPs are classified by their rank and signature, revealing the fundamental structure of the molecule:

(3, -3) CPs: These correspond to local maxima in electron density and are associated with the positions of atomic nuclei.

(3, -1) CPs or Bond Critical Points (BCPs): The presence of a BCP between two nuclei indicates the existence of a bond path, a line of maximum electron density linking them. The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond.

For this compound, a full QCTAIM analysis would involve locating all BCPs to map the molecular graph, confirming the covalent bond framework. Furthermore, the analysis would identify weaker non-covalent interactions, such as intramolecular hydrogen bonds (e.g., between the amide N-H group and the carbonyl oxygen of the other amide group, if sterically possible) or other stabilizing contacts.

Hypothetical Data Table for AIM Analysis:

If data were available, a table summarizing the properties at key bond critical points would be presented. This would include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). For instance, the values for the C=O, C-N, and N-H amide bonds, as well as potential intramolecular hydrogen bonds, would be tabulated to characterize their strength and nature (covalent, ionic, or van der Waals).

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C=O | — | — | — | Covalent (Polar) |

| C-N | — | — | — | Covalent (Polar) |

| N-H | — | — | — | Covalent (Polar) |

| C-Cl | — | — | — | Covalent (Polar) |

| N-H···O | — | — | — | Non-covalent |

Table data is hypothetical and for illustrative purposes only. No specific research data was found.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would reveal key features:

Negative Potential (Red/Yellow): The most negative potential would be localized around the carbonyl oxygen atoms of the two amide groups, indicating their role as primary sites for hydrogen bond acceptance. The chlorine atoms on the phenyl rings would also exhibit negative potential due to their high electronegativity.

Positive Potential (Blue): The most positive potential would be found around the hydrogen atoms of the amide (N-H) groups, highlighting their function as hydrogen bond donors.

This analysis is crucial for understanding how the molecule interacts with other molecules, including potential receptors or solvents, and how it might self-assemble in the solid state through intermolecular interactions. acs.org

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the simulation of spectroscopic properties, which can aid in the interpretation of experimental data. Density Functional Theory (DFT) is a common method for these calculations.

Infrared (IR) Frequencies: Simulating the IR spectrum involves calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include the N-H stretch, the C=O (Amide I) stretch, and the N-H bend/C-N stretch (Amide II) band. Comparing the calculated frequencies (often scaled to correct for systematic errors) with experimental IR data helps in assigning the observed spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. For this molecule, calculations would predict the chemical shifts for the aromatic protons and carbons, the distinct amide proton, and the carbons of the central isophthaloyl core. These predictions are valuable for confirming the molecular structure and assigning peaks in the experimental NMR spectra. researchgate.netresearchgate.net

Hypothetical Data Table for Simulated vs. Experimental Wavenumbers:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | — | — |

| C-H (Aromatic) Stretch | — | — |

| C=O (Amide I) Stretch | — | — |

| N-H Bend (Amide II) | — | — |

| C-Cl Stretch | — | — |

Table data is hypothetical and for illustrative purposes only. No specific research data was found.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. sciepub.commdpi.com An MD simulation would provide insights into the conformational flexibility, dynamic behavior, and interactions of this compound with its environment, such as a solvent.

For a molecule like this, MD simulations could explore:

Conformational Dynamics: The simulation could track the rotation around the various single bonds (e.g., the C-N amide bonds and the C-C bonds connecting the phenyl rings to the central ring). This would reveal the preferred conformations of the molecule in solution and the energy barriers between different rotational states.

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), one can study how the solvent influences the molecule's conformation and dynamics. The formation and lifetime of hydrogen bonds between the amide groups and solvent molecules could be analyzed, providing a detailed picture of the solvation shell.

Aggregation Behavior: At higher concentrations, MD simulations could potentially model the initial stages of self-assembly or aggregation, showing how individual molecules interact with each other to form larger structures, driven by hydrogen bonding and π-π stacking interactions between the phenyl rings.

Supramolecular Chemistry and Non Covalent Interactions

Anion Recognition and Binding Mechanisms

The design of synthetic receptors for anion recognition is a significant area of supramolecular chemistry, and isophthalamide (B1672271) derivatives have been identified as effective and straightforward scaffolds for this purpose. The fundamental mechanism of anion binding by N,N'-bis(4-chlorophenyl)isophthalamide involves the formation of hydrogen bonds between the amide N-H protons and the electron-rich anionic guest.

While the isophthalamide framework is known to be an effective receptor for halide anions, specific binding affinity and selectivity data for this compound are not extensively documented in publicly available research. Generally, for this class of compounds, the binding strength with halides is influenced by factors such as the basicity and size of the anion, as well as the solvent used. Typically, a higher affinity is observed for more basic and less solvated anions. Therefore, it is often found that fluoride (B91410), being the most basic and smallest of the common halides, exhibits the strongest interaction. The selectivity trend often follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. The binding affinities, or association constants (Kₐ), are commonly determined using techniques like ¹H NMR titration, where changes in the chemical shift of the amide N-H protons upon addition of the anion are monitored.

Table 1: Representative Halide Binding Affinities for Isophthalamide Scaffolds *

| Anion | Typical Association Constant (Kₐ, M⁻¹) in Organic Solvents |

|---|---|

| Fluoride (F⁻) | High |

| Chloride (Cl⁻) | Moderate |

| Bromide (Br⁻) | Low |

Note: This table represents typical trends for isophthalamide-based receptors. Specific values for this compound are not available in the cited literature.

The two amide N-H groups of the isophthalamide core are pivotal for anion coordination. Their orientation, projecting from the same face of the central benzene (B151609) ring, creates a convergent binding pocket that is well-suited for chelating an anionic guest. This chelation through hydrogen bonding is the primary interaction responsible for the formation of the host-guest complex. The strength of this interaction can be modulated by the electronic properties of the substituents on the peripheral phenyl rings. In the case of this compound, the electron-withdrawing nature of the chlorine atoms can increase the acidity of the amide N-H protons, thereby enhancing their hydrogen-bonding donor capability and potentially leading to stronger anion binding compared to non-halogenated analogues.

Host-Guest Chemistry and Complex Formation

The interaction between this compound (the host) and anions (the guests) leads to the formation of supramolecular complexes. The study of the stoichiometry, thermodynamics, and kinetics of this complexation provides deeper insights into the nature of the non-covalent interactions at play.

The stoichiometry of the host-guest complex, which is the ratio of host to guest molecules in the complex, is a fundamental aspect of its characterization. For isophthalamide-based receptors interacting with simple spherical anions like halides, a 1:1 stoichiometry is commonly observed. This can be experimentally determined using methods such as Job plot analysis derived from ¹H NMR or UV-Vis titration data. A Job plot would typically show a maximum at a mole fraction of 0.5, indicative of a 1:1 complex.

Table 2: Common Stoichiometry of Isophthalamide-Anion Complexes

| Host | Guest | Typical Stoichiometry (Host:Guest) |

|---|

The thermodynamics of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, provide information about the driving forces of the binding process. These parameters can be determined experimentally using techniques like isothermal titration calorimetry (ITC). For hydrogen-bond-driven anion binding, the process is often enthalpically favorable (negative ΔH) due to the formation of stable hydrogen bonds. The entropy change can be negative due to the loss of conformational freedom upon complex formation.

Self-Assembly Processes and Supramolecular Architectures

In the solid state, and sometimes in solution, this compound can participate in self-assembly processes to form ordered supramolecular architectures. These processes are governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.

In the crystal structure of a closely related compound, N,N'-bis(2,5-dichlorophenyl)isophthalamide, the crystal packing is stabilized by weak intermolecular N-H···O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar self-assembly motifs, where the amide groups of one molecule interact with the carbonyl groups of neighboring molecules, leading to the formation of extended hydrogen-bonded chains or sheets. The presence of the chlorophenyl groups also introduces the possibility of π-π stacking interactions between the aromatic rings and potentially weak halogen bonding interactions, which would further direct the formation of specific, well-defined supramolecular architectures in the solid state.

Formation of Dimers, Chains, and Higher-Order Assemblies

The fundamental interaction driving the self-assembly of isophthalamide derivatives is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of a neighboring molecule. In the case of this compound, these interactions are the primary basis for the formation of extended structures.

In many crystalline forms of related isophthalamide compounds, molecules are linked by N−H⋯O intermolecular interactions. nih.gov For instance, the crystal structure of N,N′-Bis(2,5-dichlorophenyl)isophthalamide reveals that the crystal packing is stabilized by these weak N−H⋯O interactions, leading to ordered assemblies. nih.gov Similarly, other related structures, such as N,N'-bis(2-hydroxy-1-methylethyl)phthalamide, demonstrate a variety of hydrogen bonds (N-H...O=C, N-H...OH, O-H...O=C, and O-H...OH) that connect molecules into sheets. nih.gov This suggests that this compound likely forms hydrogen-bonded chains or tapes as a primary structural motif. These chains can then further organize into higher-order assemblies through weaker interactions like π-π stacking between the phenyl rings or halogen bonding involving the chlorine atoms.

The formation of these assemblies is a cooperative process. The initial hydrogen-bonded dimers can extend into one-dimensional chains, which may then pack into two-dimensional sheets or three-dimensional networks. The specific arrangement is highly dependent on factors like solvent, temperature, and the electronic nature of the substituents on the phenyl rings.

Influence of Molecular Design on Assembly Morphology

The morphology of supramolecular assemblies is profoundly influenced by the molecular design of the constituent molecules. nih.govnih.govrsc.org For isophthalamide derivatives, even subtle changes in the substitution pattern on the peripheral phenyl rings can lead to significant alterations in the final assembled structure. arxiv.org

The introduction of the 4-chloro substituent in this compound has several implications. The chlorine atom is electron-withdrawing, which can modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the strength of the primary hydrogen bonds. Furthermore, the chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N) or other weak interactions, providing additional control over the directionality and stability of the assembly.

Studies on a range of N-(chlorophenyl)pyridinecarboxamides have shown that the position of the chloro substituent (ortho, meta, or para) significantly impacts the crystal packing and the types of intermolecular interactions observed. dcu.ie While some isomers form the expected N−H···N hydrogen bonds, others exhibit different motifs, and five out of nine were found to be isomorphous with their brominated analogs, highlighting the directive power of halogen substituents. dcu.ie This indicates that the para-substitution in this compound will favor more linear and extended structures compared to its ortho or meta isomers, which might adopt more folded or compact conformations. The shape of the molecules and their functional groups are key determinants in the formation of ordered assemblies. rsc.orgarxiv.org

Advanced Characterization of Supramolecular Interactions in Solution and Solid State

A combination of techniques is essential to fully characterize the intricate non-covalent interactions governing the assembly of this compound both in solution and in the solid state.

NMR Titration Techniques for Association Constants

Nuclear Magnetic Resonance (NMR) titration is a powerful method for quantifying the strength of non-covalent interactions in solution, allowing for the determination of association constants (Ka). rsc.orgresearchgate.net The process typically involves adding increasing amounts of a guest molecule to a solution of a host molecule (or vice-versa) and monitoring the changes in the chemical shifts of specific protons. ccpn.ac.uknih.gov

For this compound, ¹H NMR titration would be an ideal technique to study its self-association or its binding to other molecules. The amide (N-H) proton is particularly sensitive to hydrogen bonding. Upon formation of a hydrogen bond, the electron density around the proton changes, leading to a downfield shift in its resonance signal. By plotting the change in chemical shift (Δδ) against the concentration of the added species, a binding isotherm can be generated. Fitting this curve to a suitable binding model (e.g., 1:1, 1:2, or cooperative binding) allows for the calculation of the association constant, Ka. researchgate.net It is generally accepted that NMR is reliable for determining Ka values in the range of 10 to 10⁴ M⁻¹. researchgate.net

Table 1: Representative Data from a Hypothetical ¹H NMR Titration Experiment This table illustrates the type of data obtained from an NMR titration to determine an association constant.

| Guest Concentration (mM) | Host N-H Chemical Shift (ppm) | Δδ (ppm) |

| 0.0 | 8.50 | 0.00 |

| 0.2 | 8.55 | 0.05 |

| 0.4 | 8.60 | 0.10 |

| 0.6 | 8.64 | 0.14 |

| 0.8 | 8.68 | 0.18 |

| 1.0 | 8.71 | 0.21 |

| 2.0 | 8.80 | 0.30 |

| 5.0 | 8.85 | 0.35 |

X-ray Crystallography of Co-crystals and Complexes

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of molecules in the solid state. scispace.comresearchgate.net It is an indispensable tool for visualizing the precise nature of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, within a crystal lattice. mdpi.comresearchgate.net

Furthermore, co-crystallization of this compound with other molecules (co-formers) can lead to the formation of new crystalline structures with potentially different properties. X-ray diffraction of such co-crystals would elucidate how the isophthalamide scaffold interacts with different functional groups, providing insights for the rational design of functional materials. researchgate.netnih.gov

Table 2: Crystallographic Data for a Related Isophthalamide Derivative This table presents typical crystallographic data obtained from an X-ray diffraction experiment, here for N,N′-Bis(2,5-dichlorophenyl)isophthalamide. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₂Cl₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.3661 (11) |

| b (Å) | 10.0239 (9) |

| c (Å) | 8.9470 (7) |

| β (°) | 109.988 (1) |

| Volume (ų) | 957.95 (15) |

Spectroscopic Signatures of Supramolecular Association

Besides NMR, other spectroscopic techniques can provide evidence and quantitative information about supramolecular association. nih.govnih.gov

UV-Vis Spectroscopy: The formation of supramolecular assemblies can perturb the electronic ground and excited states of the constituent molecules. This can lead to changes in the UV-Vis absorption spectrum, such as a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the molar absorptivity (hyperchromism or hypochromism). Titration experiments monitored by UV-Vis spectroscopy can also be used to determine association constants. rsc.org

Fluorescence Spectroscopy: If the molecule is fluorescent, its emission properties are often highly sensitive to its environment. Supramolecular assembly can lead to fluorescence quenching or enhancement, or a shift in the emission wavelength. For example, the formation of aggregates can sometimes lead to a phenomenon known as aggregation-induced emission (AIE) or, more commonly, aggregation-caused quenching (ACQ). Fluorescence Correlation Spectroscopy (FCS) is a particularly powerful technique that can provide information on association dynamics, binding constants, and the stoichiometry of complexes. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is very sensitive to changes in vibrational frequencies upon hydrogen bond formation. The N-H stretching vibration (typically around 3300 cm⁻¹) and the C=O stretching vibration (around 1650 cm⁻¹) are particularly informative. Upon hydrogen bonding, the N-H stretch typically broadens and shifts to a lower frequency, while the C=O stretch also shifts to a lower frequency, providing direct evidence of this key interaction in the assembly of this compound.

Advanced Applications in Materials Science and Engineering

Incorporation into High-Performance Polymeric Systems

Wholly aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. psu.eduglobethesis.com These properties stem from their rigid polymer backbones composed of aromatic rings and amide groups, which facilitate strong intermolecular hydrogen bonding. researchgate.net The inclusion of N,N'-bis(4-chlorophenyl)isophthalamide units into polymer chains is a strategic approach to further enhance these characteristics.

The primary method for synthesizing aromatic polyamides incorporating the this compound structure is through low-temperature solution polycondensation. psu.eduglobethesis.com This technique involves the reaction of a diamine monomer with a diacid chloride monomer in an amide-type solvent.

For the synthesis of polymers containing the target moiety, the key monomers are isophthaloyl chloride and 4-chloroaniline. The reaction proceeds as a condensation polymerization, where molecules are joined together with the loss of a small molecule, in this case, hydrogen chloride (HCl).

Reaction Scheme: n ClOC(C₆H₄)COCl + n H₂N(C₆H₄)Cl → [-OC(C₆H₄)CONH(C₆H₄)Cl-]n + 2n HCl

The synthesis is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc), often with the addition of a salt like calcium chloride (CaCl₂) to improve polymer solubility and achieve higher molecular weights. psu.eduglobethesis.com The monomer molar ratio, reaction temperature, and solvent system are critical parameters that significantly influence the inherent viscosity and, consequently, the molecular weight of the resulting polymer. globethesis.com

The integration of this compound units into a polymer backbone has a profound impact on its morphology and bulk properties. The rigidity of the phenylene rings and the strong, directional hydrogen bonds between the amide (-CONH-) groups promote chain stiffness and ordered packing. researchgate.netmdpi.com

Thermal Properties: The aromatic nature of the isophthalamide (B1672271) unit contributes to exceptional thermal stability. mdpi.com Polymers containing these structures exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in high-temperature environments. researchgate.netmdpi.com The presence of chlorine atoms can further enhance flame retardancy, a desirable property in many advanced materials. psu.edu

Mechanical Properties: The strong intermolecular hydrogen bonds and the inherent stiffness of the polymer chains lead to high tensile strength and modulus. researchgate.netmdpi.com These materials resist deformation and can withstand significant mechanical stress. The semi-rigid nature of these polymer blends results in enhanced backbone stiffness. uctm.edu

Solubility and Processability: A significant challenge with wholly aromatic polyamides is their limited solubility, which can complicate processing. sapub.org The introduction of specific substituents or the creation of copolymers can modify chain packing and improve solubility in organic solvents without compromising thermal performance. mdpi.com For instance, incorporating flexible aliphatic groups can increase solubility but may reduce the softening temperature. sapub.org

Table 1: Comparative Thermal Properties of Aromatic Polyamides

| Polymer Type | 5% Mass Loss Temp. (T₅) in N₂ (°C) | 10% Mass Loss Temp. (T₁₀) in N₂ (°C) | Char Yield at 800°C in N₂ (%) |

| Commercial Poly(m-phenylene isophthalamide) | 419 | 432 | >57 |

| Copolyamide with Bithiazole/Thiazolo-thiazole Units | >445 | >469 | >57 |

| This table, with data adapted from related research, illustrates how modifications to the aramid backbone, similar to the inclusion of this compound, can significantly enhance thermal stability compared to standard aramids. mdpi.com |

Engineering of Supramolecular Nanostructures

The directional and specific nature of hydrogen bonds in isophthalamide derivatives makes them ideal candidates for building complex, ordered structures through molecular self-assembly. This bottom-up approach allows for the engineering of sophisticated nanomaterials with tailored functionalities.

The amide groups within this compound act as both hydrogen bond donors (N-H) and acceptors (C=O). These interactions are the primary driving force for the self-assembly of these molecules into well-defined, one-dimensional or two-dimensional nanostructures like fibers, ribbons, and sheets. mdpi.com The process is highly cooperative, meaning that the formation of an initial hydrogen bond facilitates the formation of subsequent bonds, leading to stable, extended aggregates. rsc.org

In addition to hydrogen bonding, other noncovalent interactions such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atoms can play a significant role in dictating the final morphology of the assembled nanostructure. mdpi.comillinois.edu The conformation of the isophthalamide molecule (e.g., syn vs. anti conformation of the amide groups) also influences the packing arrangement and the resulting supramolecular architecture. mdpi.com

The ordered arrangement of molecules within supramolecular nanostructures can give rise to emergent functional properties that are not present in the individual molecules.

Charge Transport: The close packing and π-orbital overlap between aromatic rings in self-assembled isophthalamide structures can create pathways for charge transport. researchgate.net When molecules align in a columnar or stacked fashion, electrons or holes can hop between adjacent units, enabling electrical conductivity along the length of the nanostructure. researchgate.netrsc.org This makes these materials promising for applications in organic electronics, such as molecular wires and field-effect transistors. nih.govrsc.org The efficiency of charge transport is highly dependent on the degree of molecular order and the specific packing arrangement within the assembly. researchgate.net

Optical Properties: The electronic structure of this compound and its derivatives can be tuned to absorb and emit light at specific wavelengths. researchgate.netresearchgate.net When assembled into ordered nanostructures, intermolecular interactions can alter these photophysical properties, leading to phenomena such as aggregation-induced emission or changes in fluorescence. These properties are being explored for use in sensors, light-emitting devices, and other optoelectronic applications. rsc.org

Development of Advanced Functional Materials

The unique combination of thermal stability, mechanical robustness, and tunable functional properties derived from this compound makes it a key component in the development of a new generation of advanced functional materials. rsc.orgidu.ac.id These materials are engineered at the molecular level to perform specific tasks and are finding use in a wide array of technologies. utwente.nlscilit.com

By incorporating this isophthalamide moiety into polymer backbones or using it as a building block for supramolecular assembly, researchers can create materials for:

Aerospace and Automotive Industries: High-strength, lightweight, and heat-resistant composites. globethesis.com

Electronics: As dielectric layers, encapsulants, or active components in organic electronic devices. rsc.org

Separation Membranes: For gas separation or water filtration, leveraging the controlled porosity and chemical resistance of the polyamide structure. ccspublishing.org.cn

Biomedical Devices: Where biocompatibility can be combined with tailored mechanical properties. utwente.nl

The ongoing research into isophthalamide-based structures continues to expand the possibilities, pushing the boundaries of what can be achieved with engineered polymeric and supramolecular materials. rsc.org

Responsive Materials Based on Anion Recognition

The isophthalamide framework is a well-established motif in supramolecular chemistry for the development of anion receptors. The fundamental principle behind the anion recognition capability of compounds like this compound lies in the formation of hydrogen bonds between the amide N-H protons and the guest anion. The geometry and electronic properties of the isophthalamide core can be tailored to achieve selective binding for different anions.

The conformation of the isophthalamide unit is a critical determinant of its binding affinity and selectivity. Isophthalamides can exist in different conformations, primarily described as syn and anti with respect to the orientation of the two amide carbonyl groups. For effective anion binding, a syn-syn conformation is generally preferred as it creates a pre-organized cleft where the two N-H groups are oriented towards the same side, ready to engage in hydrogen bonding with an anion. ucl.ac.uk The presence of hydroxyl groups on the isophthalamide backbone can enforce this syn-syn conformation through intramolecular hydrogen bonding. ucl.ac.uk Conversely, the absence of such directing groups might lead to a more flexible structure or an anti-anti conformation, which is less favorable for anion binding. ucl.ac.uk

The electronic nature of the substituents on the peripheral phenyl rings also plays a crucial role. Electron-withdrawing groups, such as the chloro-substituents in this compound, increase the acidity of the amide N-H protons. This enhanced acidity leads to stronger hydrogen bonds with anionic guests, thereby improving the binding affinity. ucl.ac.uk Research on related nitro-containing isophthalamides has demonstrated that the increased acidity of the NH proton enhances the ability to bind anions like fluoride (B91410). ucl.ac.uk

Materials that change their properties in response to the binding of a specific anion are known as responsive materials. While specific studies on this compound as a responsive material are not extensively documented, the principles of anion binding suggest its potential in this area. For instance, the binding of an anion could induce a conformational change in the molecule, which in turn could alter the bulk properties of a material incorporating this compound. This could manifest as a change in color (colorimetric sensing), fluorescence, or the mechanical properties of a polymer or gel.

A study on a related bisthiourea compound, N,N′-Bis-(4-nitrophenylcarbamothioyl)phthalamide, demonstrated selective colorimetric sensing of the fluoride anion in DMSO. mdpi.com The addition of fluoride induced a distinct color change visible to the naked eye, highlighting the potential of such structures in developing responsive materials for anion detection. mdpi.com

Table 1: Factors Influencing Anion Recognition in Isophthalamide Derivatives

| Factor | Influence on Anion Binding | Rationale | Supporting Evidence |

| Conformation | A syn-syn conformation is generally optimal for creating a pre-organized binding cleft for the anion. | Orients the N-H donor groups towards the same side for cooperative hydrogen bonding. | Hydroxylated isophthalamides are fixed in a syn-syn conformation, enhancing binding. ucl.ac.uk |

| Substituents | Electron-withdrawing groups on the phenyl rings enhance binding affinity. | Increases the acidity of the amide N-H protons, leading to stronger hydrogen bonds. | Nitro-substituted isophthalamides show stronger anion binding. ucl.ac.uk |

| Solvent | The polarity and hydrogen bonding capability of the solvent can affect binding strength. | Competitive hydrogen bonding from the solvent can weaken the interaction between the host and the anion. | Anion binding studies are often conducted in non-polar, aprotic solvents. |

Supramolecular Gels and Soft Materials

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize the solvent. The formation of these networks is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com Isophthalamide derivatives, including this compound, possess the necessary structural features to act as LMWGs.

The key to the gelation ability of isophthalamide-based molecules is the directional and strong hydrogen bonding capacity of the amide groups. These groups can form extended one-dimensional hydrogen-bonded chains, which can then further assemble into fibers and ultimately a 3D network. The aromatic rings in this compound can participate in π-π stacking interactions, which provide additional stability to the self-assembled structures. mdpi.com The chloro-substituents can also influence the packing of the molecules through halogen bonding or by modifying the electronic properties of the aromatic rings.

The properties of the resulting supramolecular gel, such as its thermal stability (gel-to-sol transition temperature, Tgel) and mechanical strength, are highly dependent on the molecular structure of the gelator and the nature of the solvent. Studies on L-phenylalanine dihydrazide derivatives have shown that the presence of amide groups, benzene (B151609) rings, and long alkyl chains facilitates self-assembly and gelation in various organic solvents. mdpi.com The interplay of hydrogen bonding from the amide groups, π–π stacking from the benzene rings, and hydrophobic interactions from the alkyl chains is crucial for the formation of a stable gel network. mdpi.com

The responsive nature of the isophthalamide core to anions can also be exploited to create stimuli-responsive gels. The addition of a specific anion could either disrupt the hydrogen bonding network, leading to a gel-to-sol transition, or in some cases, promote gelation by templating the self-assembly process. This would allow for the development of "smart" soft materials that can respond to chemical signals in their environment.

Table 2: Key Intermolecular Interactions in Supramolecular Gel Formation

| Interaction Type | Role in Gel Formation | Example from Isophthalamide Structure |

| Hydrogen Bonding | Primary driving force for the formation of one-dimensional fibrillar structures. | Between the N-H donor and C=O acceptor of the amide groups. |

| π-π Stacking | Stabilizes the assembled fibers through interactions between aromatic rings. | Between the central and peripheral phenyl rings of the isophthalamide molecules. |

| Van der Waals Forces | Contribute to the overall stability of the 3D network. | General interactions between the molecular surfaces. |

Derivatization, Structural Modification, and Structure Property Relationships

Systematic Modification of Peripheral Substituents

The two 4-chlorophenyl groups are primary targets for systematic modification. Altering the substituents on these aromatic rings can profoundly impact the molecule's behavior.

The electronic nature of substituents on the peripheral phenyl rings plays a critical role in modulating the properties of isophthalamide (B1672271) derivatives. The chlorine atoms in the parent compound are weakly electron-withdrawing via induction, but also weakly electron-donating via resonance. libretexts.org Replacing these chlorine atoms with either strong electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) systematically alters the electron density distribution across the molecule, which directly influences intermolecular forces, particularly hydrogen bonding and π-π stacking. libretexts.orgwikipedia.org

Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aromatic ring and can enhance the acidity of the amide N-H proton. nih.gov This increased acidity leads to stronger hydrogen bonds (N-H···O=C) between adjacent molecules. nih.govnih.gov Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the ring. mdpi.com This can strengthen the hydrogen bond by increasing the basicity of the carbonyl oxygen, although it may slightly weaken the N-H bond's donor capability. nih.govrsc.org The interplay of these effects allows for the fine-tuning of supramolecular assemblies. For instance, stronger hydrogen bonds resulting from EWGs can lead to more stable and rigid crystalline structures.

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Influence on N-H Acidity | Predicted Effect on C=O Basicity | Expected Impact on N-H···O Hydrogen Bond Strength |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase | Decrease | Net Increase |

| -CN (Cyano) | Strongly Electron-Withdrawing | Increase | Decrease | Net Increase |

| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive) | Slight Increase | Slight Decrease | Baseline |

| -CH₃ (Methyl) | Electron-Donating | Slight Decrease | Slight Increase | Slight Increase/Decrease (Competing Effects) |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Decrease | Increase | Net Increase |

Achieving specific substitution patterns on the N-aryl rings requires precise chemical control. Regioselective functionalization allows for the introduction of functional groups at desired positions (ortho, meta, or para) relative to the amide linkage. Traditional electrophilic aromatic substitution on N-aryl amides often yields a mixture of ortho and para products. rsc.org

Modern strategies offer greater control. For example, directed ortho-metalation, where the amide group directs a metal catalyst to the adjacent ortho position, is a powerful tool. However, these methods can require specific activating groups and inert conditions. rsc.org An alternative approach involves installing a directing group like boron onto the aromatic ring, which then controls the position of subsequent reactions through ipso-substitution, offering "boron control over nitrogen control". rsc.org Palladium-catalyzed reactions using weakly coordinating amide groups have also been developed to achieve regioselective arylation at specific B-H bonds in carboranes, a principle that can be extended to other C-H activation contexts. rsc.org Such strategies are crucial for synthesizing derivatives with precisely located functional groups to control folding, assembly, or to serve as attachment points for other molecules.

Backbone Modifications and Conformation Control

Modifying the central benzene (B151609) ring of the isophthaloyl unit, for instance, by introducing bulky substituents, can create steric hindrance that forces the amide groups to twist out of the plane of the ring. This twisting disrupts the planarity of the molecule, which can affect its packing in the solid state and its solubility. Engineering the polymer backbone to be more planar and rigid can enhance conjugation, leading to closer interchain π-stacking and improved charge mobility. nih.gov Conversely, introducing flexible linkers into the backbone can increase solubility and processability. The ability to lock the conformation through covalent bonds or non-covalent interactions is a key strategy in designing functional materials. psu.eduresearchgate.net

Establishing Quantitative Structure-Property Relationships (QSPR) for Supramolecular Behavior and Material Performance

To move beyond qualitative predictions, Quantitative Structure-Property Relationship (QSPR) models are developed. These are mathematical models that correlate variations in molecular structure with changes in physical, chemical, or material properties. youtube.com For a series of N,N'-bis(4-chlorophenyl)isophthalamide derivatives, a QSPR model could predict properties like melting point, solubility, or the stability of self-assembled structures based on descriptors of the molecular structure. proquest.com

These descriptors can be simple, such as molecular weight, or more complex, like calculated electronic parameters (e.g., dipole moment) and topological indices that describe molecular shape and branching. youtube.comproquest.com By synthesizing a library of derivatives with systematically varied substituents (as described in 7.1.1) and measuring their properties, a dataset can be generated. Statistical methods are then used to build a predictive model. Such models are invaluable for the rational design of new materials, allowing researchers to computationally screen potential molecules for desired properties before undertaking their synthesis, saving significant time and resources. mdpi.comstrath.ac.uk

Future Research Directions and Emerging Opportunities

Integration with Advanced Manufacturing Techniques

The integration of N,N'-bis(4-chlorophenyl)isophthalamide and related poly(m-phenylene isophthalamide) (PMIA) materials with advanced manufacturing processes is a burgeoning area of research. These techniques offer the potential to create complex, high-performance structures with tailored properties.

Key advanced manufacturing techniques being explored include:

Solution-Foaming: A facile solution-foaming strategy has been reported for preparing multifunctional foams based on PMIA. researchgate.net These foams exhibit a hierarchical cellular structure with both macropores and mesopores, leading to low thermal conductivity and high sound absorption. researchgate.net

Electrospinning: This technique can be used to produce nanofibers and non-woven mats from isophthalamide-based polymers. These materials have potential applications in filtration, tissue engineering, and as reinforcing agents in composites.

3D Printing (Additive Manufacturing): The development of 3D printing methods for high-performance polymers like those in the isophthalamide (B1672271) family is a significant goal. This would enable the fabrication of intricate and customized parts for aerospace, automotive, and microelectronic applications.

The primary objective of integrating these techniques is to harness the intrinsic properties of isophthalamides, such as thermal stability and mechanical robustness, in engineered materials with controlled architectures. For instance, PMIA foams have demonstrated impressive dimensional stability over a wide temperature range (–196 to 250 °C). researchgate.net

Exploration of Novel Supramolecular Applications (e.g., in advanced separation technologies)

The hydrogen bonding capabilities and aromatic stacking interactions inherent to the isophthalamide backbone make this compound an excellent candidate for supramolecular chemistry applications. These non-covalent interactions can be exploited to construct complex, self-assembled architectures.

Emerging supramolecular applications include:

Host-Guest Chemistry: The isophthalamide structure can act as a molecular receptor (host) for various guest molecules. This can be utilized in sensing, catalysis, and controlled release systems.

Advanced Separation Technologies: The selective binding properties of isophthalamide-based materials can be applied to the separation of ions and small molecules. This is particularly relevant for environmental remediation and industrial purification processes.

Gelators: Certain isophthalamide derivatives have been shown to form organogels, which can be used in drug delivery, and as templates for the synthesis of nanomaterials.

The ability to tune the binding affinity and selectivity by modifying the chemical structure of the isophthalamide is a key advantage in this field.

Development of Predictive Models for Isophthalamide-Based Systems

As the complexity of isophthalamide-based materials and their applications grows, the development of predictive computational models becomes increasingly important. These models can accelerate the design and optimization of new materials by providing insights into their structure-property relationships.

Areas of focus for predictive modeling include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics, self-assembly processes, and mechanical properties of isophthalamide systems at the atomic level.

Quantum Mechanical (QM) Calculations: QM methods can provide accurate predictions of electronic properties, reaction mechanisms, and spectroscopic signatures of isophthalamide molecules and their complexes.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the chemical structure of isophthalamide derivatives with their observed biological or physical properties, aiding in the design of compounds with specific functionalities.

These computational approaches can help to rationalize experimental observations and guide the synthesis of next-generation isophthalamide-based materials with enhanced performance characteristics.

Challenges and Prospects in Isophthalamide Research